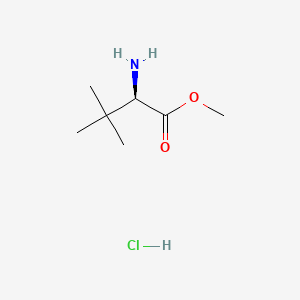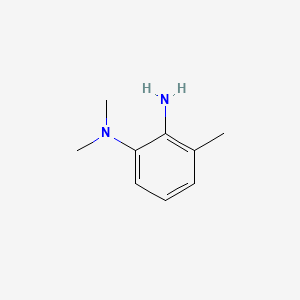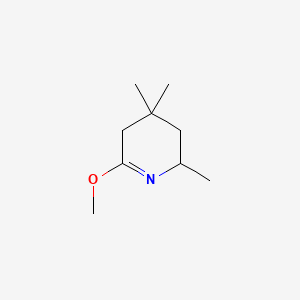
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with methanol in the presence of an acid catalyst to form the desired tetrahydropyridine derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
2,4,4-Trimethyl-2-pentanol: A related alcohol with different functional groups.
2-Methoxy-2,4,4-trimethylpentane: A structural isomer with different properties.
Uniqueness
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
185120-83-6 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.241 |
Nombre IUPAC |
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-9(2,3)6-8(10-7)11-4/h7H,5-6H2,1-4H3 |
Clave InChI |
DQIPQACJLMQSGW-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=N1)OC)(C)C |
Sinónimos |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,4,4-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


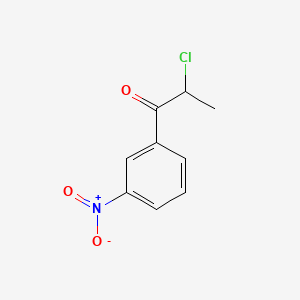

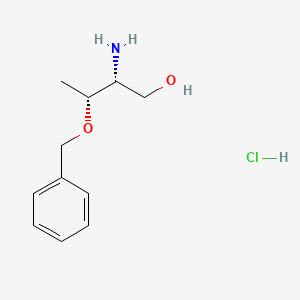
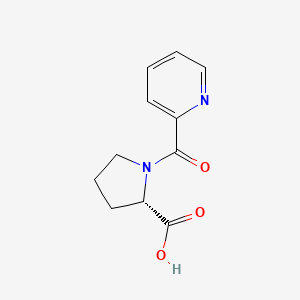

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)
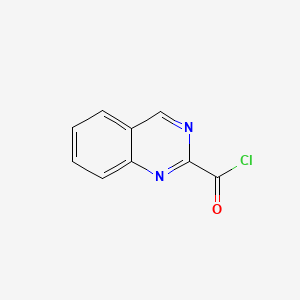
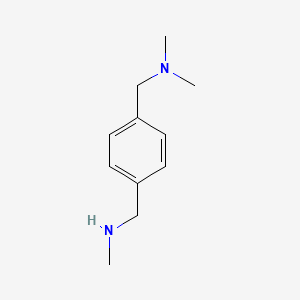
![Cyclopenta[b]pyrrole-6-methanol, octahydro-6a-methyl-, (3a-alpha-,6-ba-,6a-alpha-)- (9CI)](/img/new.no-structure.jpg)
